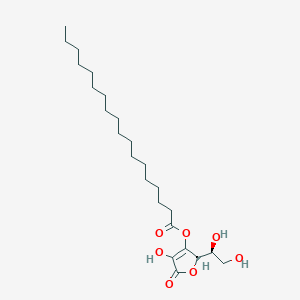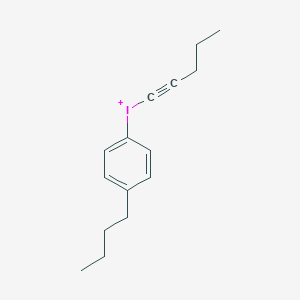
(4-Butylphenyl)-1-pentyn-1-yl-iodonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Butylphenyl)-1-pentyn-1-yl-iodonium is an organoiodine compound that has garnered interest in various fields of chemistry due to its unique properties. This compound is characterized by the presence of an iodonium ion, which is known for its ability to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylphenyl)-1-pentyn-1-yl-iodonium typically involves the reaction of (4-Butylphenyl)-1-pentyn-1-ol with iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent the decomposition of the product. The reaction mechanism involves the formation of an iodonium ion intermediate, which then reacts with the alkyne to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive iodine species.
化学反应分析
Types of Reactions
(4-Butylphenyl)-1-pentyn-1-yl-iodonium undergoes several types of chemical reactions, including:
Substitution Reactions: The iodonium ion can be replaced by other nucleophiles, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, nucleophiles like amines or thiols for substitution reactions, and oxidizing agents for redox reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions with this compound depend on the specific reaction type. For example, in substitution reactions, the product will be a substituted alkyne, while in coupling reactions, the product will be a biaryl or similar structure.
科学研究应用
Chemistry
In chemistry, (4-Butylphenyl)-1-pentyn-1-yl-iodonium is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its ability to participate in a variety of reactions makes it a versatile tool for chemists.
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, compounds with similar structures have been investigated for their potential as antimicrobial and anticancer agents. The presence of the iodonium ion may enhance the compound’s reactivity and efficacy in biological systems.
Industry
In industry, this compound could be used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable reagent for large-scale chemical production.
作用机制
The mechanism of action of (4-Butylphenyl)-1-pentyn-1-yl-iodonium involves the formation of an iodonium ion intermediate, which can then react with various nucleophiles or participate in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or catalyst used.
相似化合物的比较
Similar Compounds
(4-Butylphenyl)-1-pentyn-1-yl-bromonium: Similar in structure but contains a bromonium ion instead of an iodonium ion.
(4-Butylphenyl)-1-pentyn-1-yl-chloronium: Contains a chloronium ion, which is less reactive compared to the iodonium ion.
(4-Butylphenyl)-1-pentyn-1-yl-fluoronium: Contains a fluoronium ion, which is even less reactive than the chloronium ion.
Uniqueness
The uniqueness of (4-Butylphenyl)-1-pentyn-1-yl-iodonium lies in the high reactivity of the iodonium ion, which allows it to participate in a wide range of chemical reactions. This makes it a more versatile reagent compared to its bromonium, chloronium, and fluoronium counterparts.
属性
分子式 |
C15H20I+ |
|---|---|
分子量 |
327.22 g/mol |
IUPAC 名称 |
(4-butylphenyl)-pent-1-ynyliodanium |
InChI |
InChI=1S/C15H20I/c1-3-5-7-13-16-15-11-9-14(10-12-15)8-6-4-2/h9-12H,3-6,8H2,1-2H3/q+1 |
InChI 键 |
CWMKPSYTUTWZDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)[I+]C#CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



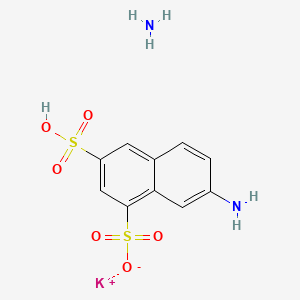



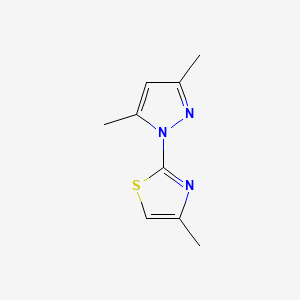

![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
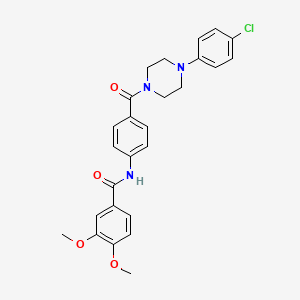

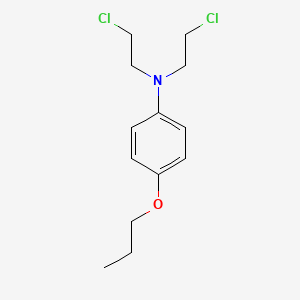
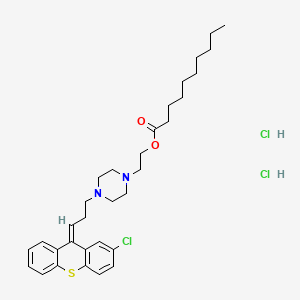
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
